molecular formula C16H19ClF3NO2 B2870142 2-Chloro-N-(cyclopentylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide CAS No. 1397218-07-3

2-Chloro-N-(cyclopentylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide

Cat. No. B2870142
CAS RN: 1397218-07-3
M. Wt: 349.78
InChI Key: FVEWUVXPIVLYDY-UHFFFAOYSA-N
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Description

2-Chloro-N-(cyclopentylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide, also known as CPMA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CPMA belongs to the class of amide compounds and is structurally related to the widely used analgesic drug, acetaminophen.

Mechanism of Action

The exact mechanism of action of 2-Chloro-N-(cyclopentylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide is not fully understood, but it is believed to act through multiple pathways. 2-Chloro-N-(cyclopentylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. 2-Chloro-N-(cyclopentylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, 2-Chloro-N-(cyclopentylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide may induce the expression of genes involved in apoptosis and inhibit the expression of genes involved in cell proliferation.
Biochemical and Physiological Effects
2-Chloro-N-(cyclopentylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide has been found to have several biochemical and physiological effects. In cancer cells, 2-Chloro-N-(cyclopentylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide has been shown to induce apoptosis by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death. 2-Chloro-N-(cyclopentylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide has also been found to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF), a protein involved in the formation of blood vessels. In animal models, 2-Chloro-N-(cyclopentylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide has been found to have analgesic effects, reducing pain sensitivity in response to thermal and mechanical stimuli. Additionally, 2-Chloro-N-(cyclopentylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide has been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).

Advantages and Limitations for Lab Experiments

One advantage of 2-Chloro-N-(cyclopentylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide for lab experiments is its relatively low toxicity compared to other compounds with similar therapeutic potential. 2-Chloro-N-(cyclopentylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide has been found to have low acute toxicity in animal studies, with a median lethal dose (LD50) of greater than 2000 mg/kg in rats. 2-Chloro-N-(cyclopentylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide also has good solubility in common solvents such as ethanol and dimethyl sulfoxide (DMSO), making it easy to prepare solutions for in vitro and in vivo experiments. However, one limitation of 2-Chloro-N-(cyclopentylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide is its limited availability, as it is not commercially available and must be synthesized in the lab.

Future Directions

There are several potential future directions for research on 2-Chloro-N-(cyclopentylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide. One area of interest is the development of 2-Chloro-N-(cyclopentylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide derivatives with improved potency and selectivity for specific targets. Another area of interest is the investigation of 2-Chloro-N-(cyclopentylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide in combination with other drugs or therapies, such as chemotherapy or radiation therapy, to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of 2-Chloro-N-(cyclopentylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-Chloro-N-(cyclopentylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide involves the reaction of 4-methoxy-3-(trifluoromethyl)aniline with cyclopentylmethylamine in the presence of chloroacetyl chloride. The resulting intermediate is then reacted with sodium hydroxide to give 2-Chloro-N-(cyclopentylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide as a white crystalline solid. The yield of 2-Chloro-N-(cyclopentylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide is typically around 50-60%, and the purity can be increased through recrystallization.

Scientific Research Applications

2-Chloro-N-(cyclopentylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and pain. In cancer research, 2-Chloro-N-(cyclopentylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-Chloro-N-(cyclopentylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 2-Chloro-N-(cyclopentylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide has been shown to have analgesic effects, making it a potential alternative to traditional pain medications.

properties

IUPAC Name

2-chloro-N-(cyclopentylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClF3NO2/c1-23-14-7-6-12(8-13(14)16(18,19)20)21(15(22)9-17)10-11-4-2-3-5-11/h6-8,11H,2-5,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEWUVXPIVLYDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N(CC2CCCC2)C(=O)CCl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 53416938

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